molecular formula C16H12ClN3O3 B2536784 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 865287-23-6

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2536784
CAS No.: 865287-23-6
M. Wt: 329.74
InChI Key: GJZHRCWXUTXTPF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with other oxadiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by acylation with 2-methoxybenzoic acid. The general synthetic route includes:

  • Formation of the 1,3,4-Oxadiazole Ring : This is achieved by reacting 4-chlorobenzohydrazide with appropriate reagents under acidic conditions.
  • Acylation : The resulting oxadiazole is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. In particular, this compound has shown promising activity against various strains of bacteria and fungi.

  • Mycobacterium tuberculosis : A study demonstrated that derivatives of oxadiazole exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong potential as antitubercular agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines:

  • Cell Line Studies : For instance, in studies involving A549 human lung cancer cells, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating effective growth inhibition .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can act as inhibitors of key enzymes involved in microbial and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways and activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

CompoundStructureMIC (μg/mL)Selectivity Index
1a5-NO₂C₄H₂O7.8013.59
1b5-NO₂C₄H₂S15.604.61
1c5-NO₂C₄H₃N31.252.18

This table illustrates that modifications to the substituents on the oxadiazole ring can significantly affect both antimicrobial potency and selectivity .

Case Studies and Research Findings

Several case studies have documented the biological activity of compounds related to this compound:

  • Antitubercular Activity : Research indicated that certain derivatives maintained strong antitubercular activity even when structural modifications were made .
  • Anticancer Activity : A comparative study showed that similar compounds displayed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the need for further structural optimization .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHRCWXUTXTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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